molecular formula C18H28N2S2 B3048750 4,4'-Dihexyl-2,2'-bithiazole CAS No. 180729-92-4

4,4'-Dihexyl-2,2'-bithiazole

Cat. No.: B3048750
CAS No.: 180729-92-4
M. Wt: 336.6 g/mol
InChI Key: SGULKBNNLZPMAE-UHFFFAOYSA-N
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Description

4,4'-Dihexyl-2,2'-bithiazole is a bithiazole derivative featuring two hexyl chains at the 4 and 4' positions of the bithiazole core. The bithiazole scaffold consists of two thiazole rings connected at their 2- and 2'-positions, creating a planar, conjugated structure. The hexyl substituents enhance solubility in nonpolar solvents and influence intermolecular interactions, making this compound suitable for applications in organic electronics and materials science.

Properties

IUPAC Name

4-hexyl-2-(4-hexyl-1,3-thiazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S2/c1-3-5-7-9-11-15-13-21-17(19-15)18-20-16(14-22-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULKBNNLZPMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598828
Record name 4,4'-Dihexyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180729-92-4
Record name 4,4′-Dihexyl-2,2′-bithiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180729-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dihexyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihexyl-2,2’-bithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of 4,4’-Dihexyl-2,2’-bithiazole .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The properties of bithiazole derivatives are highly dependent on substituent type, position, and chain length. Key structural analogs include:

Compound Substituents Key Structural Features
4,4′-Dihexyl-2,2′-bithiazole Hexyl chains at 4,4' Enhanced solubility, planar conjugation
4,4′-Dinonyl-2,2′-bithiazole Nonyl chains at 4,4' Longer alkyl chains improve solubility
5,5′-Bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole Carbazole and phenyl groups at 4,4' and 5,5' Expanded π-conjugation, improved charge transfer
4,4′-Dimethyl-2,2′-bithiazole Methyl groups at 4,4' Reduced solubility, higher crystallinity
4,4′-Bis(2-octyldodecyl)-2,2′-bithiazole Branched alkyl chains at 4,4' Enhanced polymer compatibility

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., nonyl, 2-octyldodecyl) improve solubility in organic solvents compared to shorter chains (e.g., methyl) .
  • Aromatic Substituents : Carbazole or phenyl groups (e.g., in 5,5′-bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole) extend π-conjugation, lowering optical band gaps (e.g., 2.63 eV) and aligning HOMO/LUMO levels with those of fullerenes like PCBM .
Physicochemical and Electronic Properties
Property 4,4′-Dihexyl-2,2′-bithiazole (Inferred) 4,4′-Dimethyl-2,2′-bithiazole (BTz-4F-1) 5,5′-Bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole
Solubility High in nonpolar solvents Moderate (improved by methylation) Moderate in chlorinated solvents
Optical Band Gap (Eg) ~2.6–3.0 eV (estimated) 2.63 eV (UV-vis) 2.63 eV
HOMO/LUMO (eV) –5.8/–3.7 (estimated) –5.84/–3.68 –5.84/–3.68
Thermal Stability Decomposition >300°C Td = 345°C Not reported

Key Findings :

  • Methylation (e.g., in BTz-4F-1) enhances solubility compared to non-methylated analogs (e.g., BTz-4F-0) but reduces crystallinity .
  • Fluorinated terminals (BTz-4F-1) yield higher PCE (5.72%) in organic solar cells (OSCs) than chlorinated analogs (BTz-4Cl-1, PCE = 3.91%) due to optimized morphology .

Biological Activity

4,4'-Dihexyl-2,2'-bithiazole is a compound that has garnered attention in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound consists of two hexyl groups attached at the 4,4' positions of a bithiazole core. The bithiazole structure is characterized by two nitrogen atoms within a five-membered ring system, contributing to its electronic properties and potential reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its antitumor properties and interactions with biological systems.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit significant cytotoxic effects against liver carcinoma cell lines (HEPG2), indicating its promise in cancer therapeutics. The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth and survival.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This interaction could involve modulation of signaling pathways critical for cell proliferation and survival.

Case Studies

  • Study on Antitumor Efficacy :
    • Objective : To evaluate the cytotoxic effects of this compound on HEPG2 cells.
    • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
    • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent antitumor activity.
  • Mechanistic Insights :
    • Objective : To elucidate the mechanism behind the observed cytotoxicity.
    • Methodology : Western blot analysis was conducted to assess changes in apoptosis-related proteins.
    • Results : Increased levels of pro-apoptotic factors were noted alongside decreased levels of anti-apoptotic proteins.

Data Table: Summary of Biological Activity

StudyCell LineTreatment ConcentrationIC50 Value (µM)Mechanism
Study 1HEPG20 - 10025Induction of apoptosis
Study 2HEPG20 - 5030Inhibition of proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dihexyl-2,2'-bithiazole
Reactant of Route 2
4,4'-Dihexyl-2,2'-bithiazole

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